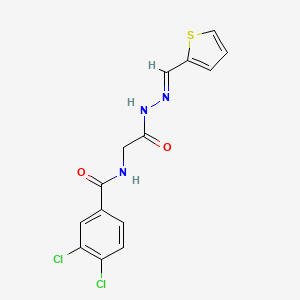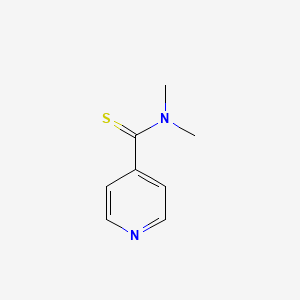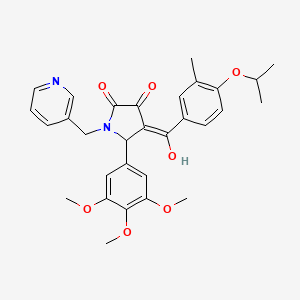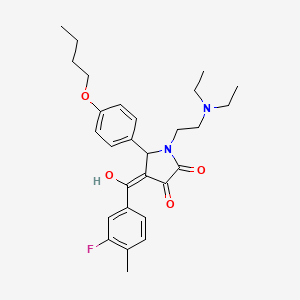![molecular formula C21H32Cl2N2O B12011289 N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide: is an organic compound characterized by the presence of a dichlorophenyl group and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its effectiveness against different microbial strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent. It is also studied for its potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses.
Comparison with Similar Compounds
- N-[(E)-(2,6-dichlorophenyl)methylideneamino]octanamide
- N-[(E)-(2,6-dichlorophenyl)methylideneamino]pentanamide
Comparison: N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain length can influence the compound’s solubility, melting point, and biological activity, making it suitable for specific applications where its shorter-chain counterparts may not be effective.
Properties
Molecular Formula |
C21H32Cl2N2O |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(26)25-24-17-18-19(22)14-13-15-20(18)23/h13-15,17H,2-12,16H2,1H3,(H,25,26)/b24-17+ |
InChI Key |
PEUHIZOVGYKXTE-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)

![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)




